Cas no 126826-73-1 (Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]-)

Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]- structure
126826-73-1 structure
Productnaam:Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]-
CAS-nummer:126826-73-1
MF:C16H22N4O2S
MW:334.43648
CID:172751
PubChem ID:9589300

Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]-
    • (NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene )amino]benzenesulfonamide
    • N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide
    • Benzenesulfonamide, N-(1-methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)-
    • N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide
    • N,N-Bis(1-methyl-2-pyrrolidinylidene)sulfanilamide
    • N-[(2Z)-1-methylpyrrolidin-2-ylidene]-4-{[(2E)-1-methylpyrrolidin-2-ylidene]amino}benzenesulfonamide
    • 126826-73-1
    • (NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide
    • N-(1-Methylpyrrolidin-2-ylidene)-4-((1-methylpyrrolidin-2-ylidene)amino)benzenesulfonamide
    • Inchi: InChI=1S/C16H22N4O2S/c1-19-11-3-5-15(19)17-13-7-9-14(10-8-13)23(21,22)18-16-6-4-12-20(16)2/h7-10H,3-6,11-12H2,1-2H3/b17-15-,18-16+
    • InChI-sleutel: PATMDZCYMFAZSK-JRDMOELTSA-N
    • LACHT: CN1CCC/C/1=N\S(C1C=CC(/N=C2/CCCN/2C)=CC=1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 334.146
  • Monoisotopische massa: 334.146
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 3
  • Complexiteit: 586
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 1
  • XLogP3: 0.9
  • Topologisch pooloppervlak: 73.7Ų

Experimentele eigenschappen

  • Dichtheid: 1.31
  • Kookpunt: 496.3°Cat760mmHg
  • Vlampunt: 253.9°C
  • Brekindex: 1.644

Benzenesulfonamide,N-(1-methyl-2-pyrrolidinylidene)-4-[(1-methyl-2-pyrrolidinylidene)amino]- Gerelateerde literatuur

Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk